

2-(3-Chlorophenoxy)-3-chloroaniline molecular weight

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Compound of Interest

Compound Name: 3-Chloro-2-(3-chlorophenoxy)aniline

CAS No.: 946772-61-8

Cat. No.: B1318587

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Technical Monograph: 2-(3-Chlorophenoxy)-3-chloroaniline

Executive Summary

2-(3-Chlorophenoxy)-3-chloroaniline (Formula:

) is a specialized diaryl ether scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structurally, it belongs to the polychlorinated diphenyl ether (PCDE) class, distinguished by a sterically crowded 2,3-substitution pattern on the aniline ring.

This guide provides a definitive technical analysis of its molecular weight characteristics—critical for mass spectrometry validation—and outlines a robust, regioselective synthetic pathway. Unlike commodity anilines, this molecule requires precise handling due to its lipophilicity and specific isotopic signature.

Physicochemical Characterization

For researchers validating small molecule libraries, distinguishing between Average Molecular Weight and Monoisotopic Mass is non-negotiable, particularly for chlorinated compounds where the

and

isotopes create distinct spectral fingerprints.

Molecular Weight Data

Property	Value	Technical Context
Formula		Core scaffold: Aniline + Phenoxy ether linkage.
Average MW	254.11 g/mol	Used for stoichiometric calculations (reagent weighing).
Monoisotopic Mass	253.0061 g/mol	The exact mass of the peak containing only .
Predicted LogP	~4.2	Highly lipophilic; requires DMSO or chlorinated solvents.
Topological PSA	~35 Å ²	Suggests good membrane permeability (oral bioavailability potential).

Mass Spectrometry: The Isotope Signature

The presence of two chlorine atoms dictates a specific isotopic pattern in Mass Spectrometry (MS). Chlorine exists naturally as

(~75%) and

(~25%).

- M+0 (253.0): Contains two

- . Relative Intensity: 100% (Base).
- M+2 (255.0): Contains one
and one
. Relative Intensity: ~64%.
- M+4 (257.0): Contains two
. Relative Intensity: ~10%.

Researchers must look for this characteristic 9:6:1 triplet pattern to confirm the presence of the dichloro-motif.

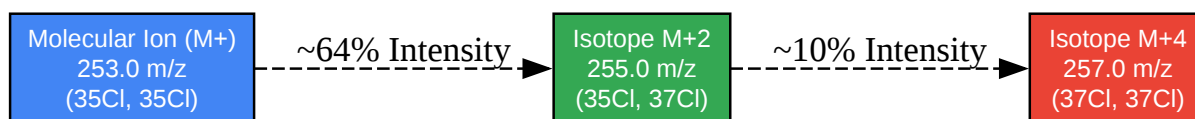


Fig 1. Expected MS Isotope Distribution for C₁₂H₉Cl₂NO

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Synthetic Methodology

The synthesis of 2-(3-Chlorophenoxy)-3-chloroaniline is not a trivial condensation. Direct chlorination of phenoxyaniline lacks regiocontrol. The most reliable route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Chemoselective Reduction.

Strategic Rationale

We exploit the electronic properties of 2,3-dichloronitrobenzene.

- The nitro group () is a strong electron-withdrawing group (EWG).[1]
- It activates the ortho-chlorine (Position 2) and para-chlorine (Position 4) toward nucleophilic attack.

- In 2,3-dichloronitrobenzene, the 2-Cl is activated (ortho), while the 3-Cl is meta (unactivated).
- Result: Reaction with 3-chlorophenol selectively displaces the 2-Cl, installing the ether linkage exactly where required.

Experimental Protocol

Step 1: Regioselective Ether Formation

- Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq), Anhydrous (2.0 eq).
- Solvent: DMF (Dimethylformamide) or NMP.
- Procedure:
 - Charge flask with 3-chlorophenol, , and DMF. Stir at RT for 30 min to form the phenoxide.
 - Add 2,3-dichloronitrobenzene.^{[2][3]}
 - Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of nitrobenzene).
 - Workup: Pour into ice water. Filter the precipitate (2-(3-chlorophenoxy)-3-chloronitrobenzene). Recrystallize from Ethanol.

Step 2: Chemoselective Reduction Critical Note: Standard catalytic hydrogenation (

, Pd/C) carries a high risk of dehalogenation (stripping off the Cl atoms). We use Iron/Acid reduction to preserve the halogens.

- Reagents: Nitro intermediate (Step 1 product), Iron Powder (5.0 eq), (Solid, 5.0 eq).
- Solvent: Ethanol/Water (4:1).

- Procedure:
 - Reflux the mixture at 80°C with vigorous stirring for 2 hours.
 - Validation: Color change from yellow (nitro) to pale brown/colorless (amine).
 - Workup: Filter hot through Celite to remove Iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.
 - Purification: Flash chromatography (Hexane/EtOAc).

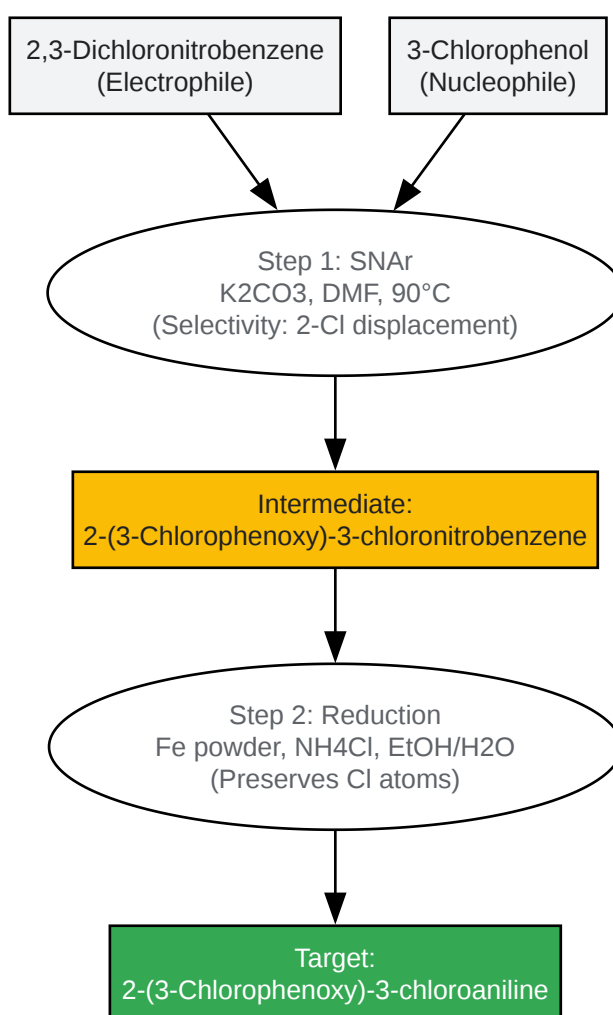


Fig 2. Regioselective Synthesis of 2-(3-Chlorophenoxy)-3-chloroaniline

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Application in Drug Discovery

This molecule serves as a "Privileged Scaffold" in medicinal chemistry.

- **Kinase Inhibition:** The diphenyl ether moiety mimics the ATP-binding pocket geometry in certain kinases (e.g., B-Raf, MEK). The 3-chloro substituent on the aniline ring often fits into hydrophobic back-pockets, enhancing selectivity.
- **NSAID Design:** It is a structural analog of Fenamates (e.g., Meclofenamic acid), where the ether oxygen replaces the secondary amine bridge, potentially altering metabolic stability and COX-1/COX-2 selectivity profiles.

Safety & Handling

- **Toxicity:** Like all halogenated anilines, this compound is a potential methemoglobinemia inducer. It can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
- **PPE:** Double nitrile gloves and a fume hood are mandatory.
- **Storage:** Store under Nitrogen at 4°C. Anilines oxidize (darken) upon air exposure.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Chloroaniline (Analogous Safety Data). Retrieved from [\[Link\]](#)

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